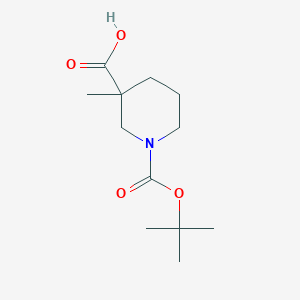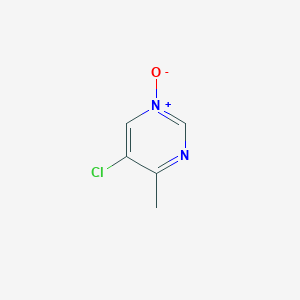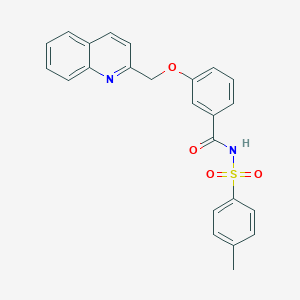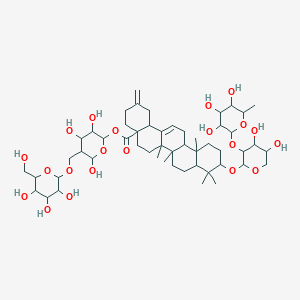
2',4',5'-Trifluoroacétophénone
Vue d'ensemble
Description
2,4,5'-Trifluoroacetophenone, also known as TFAP, is an organic compound with a wide range of applications. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. TFAP is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents and has a boiling point of 57.7 °C.
Applications De Recherche Scientifique
Synthèse organique
2’,4’,5’-Trifluoroacétophénone : sert de bloc de construction polyvalent en synthèse organique. Son groupe trifluorométhyle peut modifier considérablement les propriétés électroniques des molécules, ce qui en fait un composé précieux pour la construction de structures fluorées complexes qui sont répandues dans les produits pharmaceutiques et les produits agrochimiques .
Chimie médicinale
En chimie médicinale, 2’,4’,5’-Trifluoroacétophénone est utilisé pour synthétiser des composés ayant des effets thérapeutiques potentiels. L’introduction d’atomes de fluor peut améliorer l’activité biologique et la stabilité métabolique de ces composés, conduisant au développement de nouveaux médicaments .
Science des matériaux
Ce composé est également étudié en science des matériaux pour le développement de matériaux avancés. Son incorporation dans les polymères et les revêtements peut conférer des propriétés uniques telles que la résistance à la dégradation, des indices de réfraction modifiés et une meilleure stabilité thermique .
Chimie analytique
2’,4’,5’-Trifluoroacétophénone : peut être utilisé comme étalon ou réactif en chimie analytique. Sa signature chimique distincte permet son utilisation dans diverses méthodes spectroscopiques, notamment la RMN et la spectrométrie de masse, pour identifier ou quantifier des substances .
Catalyse
Le composé trouve des applications en catalyse, où il peut agir comme un ligand ou un catalyseur lui-même dans certaines réactions. Son cycle aromatique fluoré peut influencer l’activité catalytique et la sélectivité des réactions, en particulier dans le domaine de l’organocatalyse .
Science de l’environnement
En science de l’environnement, les chercheurs utilisent 2’,4’,5’-Trifluoroacétophénone pour étudier le devenir environnemental des composés fluorés. Il aide à comprendre la dégradation et la persistance de ces produits chimiques dans la nature .
Recherche en produits agrochimiques
Le groupe trifluorométhyle dans 2’,4’,5’-Trifluoroacétophénone est important dans la conception de nouveaux produits agrochimiques. Sa présence dans les molécules peut conduire à des composés ayant une meilleure efficacité et des profils de sécurité améliorés pour une utilisation en agriculture .
Chimie du fluor
Enfin, il joue un rôle crucial dans le domaine plus large de la chimie du fluor. En tant que cétone fluorée, il est essentiel pour la recherche sur les propriétés et la réactivité des liaisons C-F, qui sont parmi les plus fortes en chimie organique .
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used as a building block in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of 2’,4’,5’-Trifluoroacetophenone can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reactions it participates in . Additionally, its stability could be affected by exposure to light, heat, or certain chemicals.
Propriétés
IUPAC Name |
1-(2,4,5-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLJUZWNNFHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344099 | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129322-83-4 | |
| Record name | 1-(2,4,5-Trifluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129322-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',5'-Trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclobutanol, 1-ethynyl-2-methyl-2-(1-propenyl)-, [1alpha,2alpha(E)]-(9CI)](/img/structure/B50618.png)









